

BGP-15 Working Solution Preparation

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Compound Focus: Bgp-15

CAS No.: 66611-37-8

Cat. No.: S548353

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Parameter	Specification
Molecular Weight	351.27 g/mol [1]
Purity	≥99.89% [1]
Recommended Solvent	DMSO [1]
Stock Solution Stability	-80°C for 1 year [1]
Working Concentration Range	10-200 μM [1] [2] [3]

Protocol:

- **Calculate Mass:** Calculate the required mass of **BGP-15** powder for your desired stock concentration. For example, for 10 mL of a 50 mM stock solution in DMSO: $(0.05 \text{ mol/L}) \times (0.35127 \text{ kg/mol}) \times (0.01 \text{ L}) = 0.1756 \text{ g}$.
- **Weigh and Dissolve:** Weigh the calculated mass and transfer to a volumetric tube. Add DMSO to volume and vortex or sonicate until completely dissolved [1].
- **Aliquot and Store:** Aliquot the stock solution to avoid freeze-thaw cycles and store at **-80°C** [1].
- **Prepare Working Dilutions:** Dilute the stock solution into pre-warmed cell culture medium to the final working concentration. For example, a 1:1000 dilution of a 50 mM stock yields a 50 μM working solution.

In Vitro Application Guide

The table below summarizes typical in vitro use cases and concentrations for **BGP-15**.

Application / Effect Studied	Cell Lines / Models	Typical Working Concentration	Key Findings
Mitochondrial Protection & ROS Reduction	WRL-68 (hepatic), H9c2 (cardiac), U-251 MG (glioma) [2] [3]	50 μ M, 200 μ M	Accumulates in mitochondria; protects against ROS-induced depolarization and reduces mitochondrial ROS production [2] [3].
Cytoprotection / Anti-apoptosis	WRL-68 cells [2] [3]	50 μ M	Protected against H ₂ O ₂ -induced cell death by reducing both apoptosis and necrosis [2] [3].
Cardioprotection & Signaling	Neonatal Rat Ventricular Myocytes (NRVM) [4]	200 μ M	Attenuated IM-induced depletion of high-energy phosphates; promoted Akt/GSK-3 β phosphorylation and inhibited p38/JNK activation [1].
Chemoprotection (Cisplatin)	Human tumor lines (A549, HCT-15, HCT-116, Du-145) [1]	~28.5 μ M, ~85.5 μ M, ~285 μ M (10, 30, 100 μ g/mL)	Co-treatment with cisplatin protected kidneys without diminishing the antitumor efficacy of cytostatic agents [1].
Anti-inflammatory Effects	U-251 MG cells [2] [3]	50 μ M	Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production [2] [3].

Detailed Experimental Protocols

Protocol 1: Assessing Cytoprotection Against Oxidative Stress

This protocol is adapted from studies on WRL-68 cells [2] [3].

Materials:

- Cell line: WRL-68, H9c2, or other relevant lines
- Complete cell culture medium
- **BGP-15** stock solution (e.g., 50 mM in DMSO)
- Hydrogen peroxide (H₂O₂)
- Equipment: Cell culture incubator, plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 2×10^4 cells/well in complete medium. Incubate for 24 hours.
- **Pre-treatment:** Replace medium with fresh medium containing **50 μM BGP-15** or vehicle control (e.g., 0.1% DMSO). Incubate for a pre-determined period (e.g., 2-4 hours).
- **Oxidative Stress Induction:** Carefully aspirate the medium. Challenge cells with a cytotoxic concentration of H₂O₂ (e.g., 200-500 μM, requires optimization) in fresh medium with or without **BGP-15**.
- **Viability Assessment:** After an appropriate exposure time (e.g., 24 hours), assess cell viability using SRB or MTT assay.
 - **SRB Assay:** Aspirate medium, fix cells with cold 10% trichloroacetic acid for 1 hour at 4°C. Wash, stain with 0.1% SRB for 20 minutes, wash again, and solubilize with 10 mM Tris base. Measure absorbance at 565 nm [2] [3].

Protocol 2: Evaluating Effects on Mitochondrial ROS Production

This protocol uses the MitoSOX Red fluorescent probe [2] [3].

Materials:

- Cell line: WRL-68, H9c2, or U-251 MG
- **BGP-15** stock solution
- MitoSOX Red reagent
- H₂O₂ or other ROS-inducer
- Fluorescence plate reader or microscope

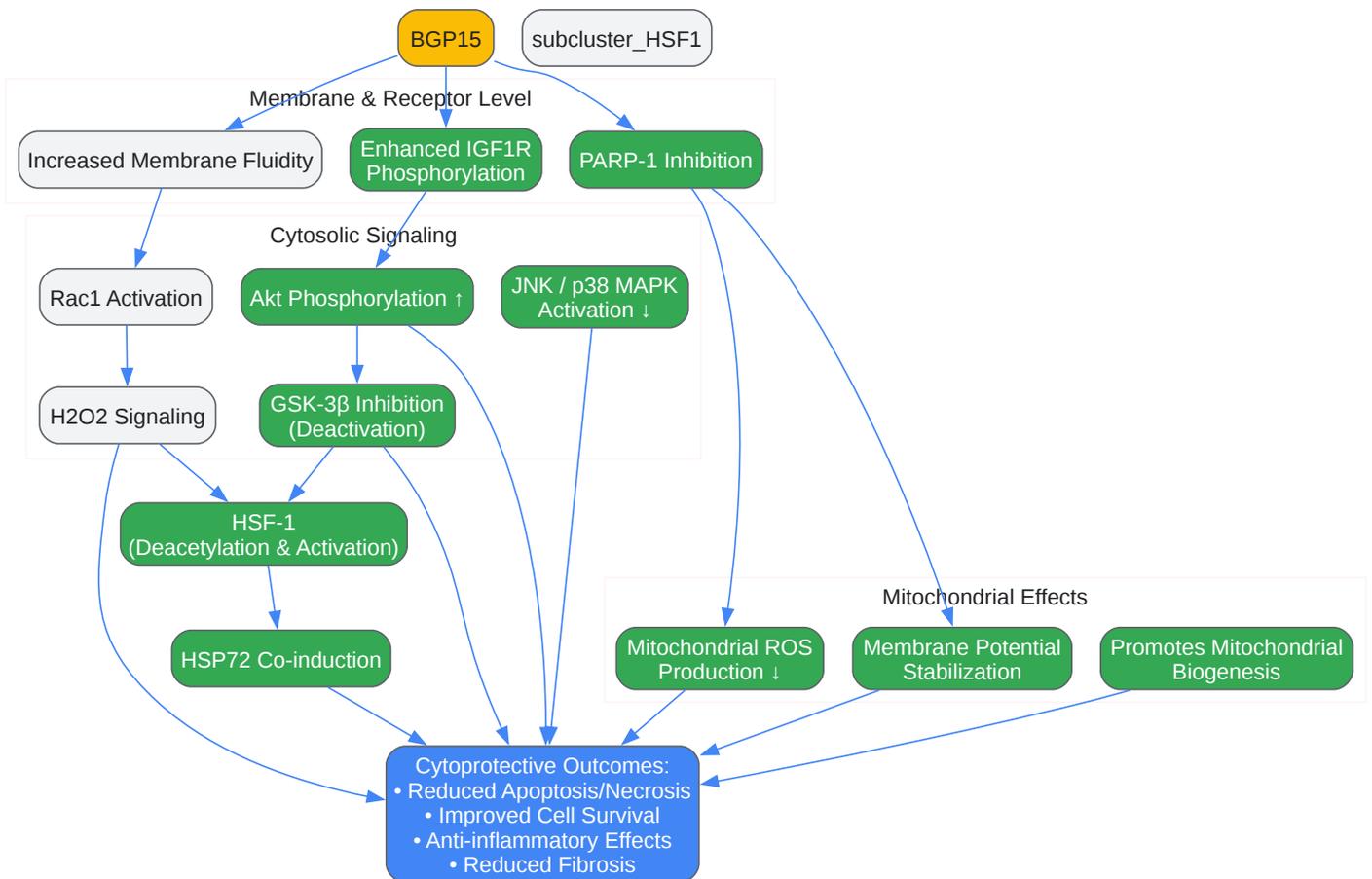
Procedure:

- **Cell Preparation:** Seed and pre-treat cells with **50 μM BGP-15** or vehicle as described in Protocol 1.
- **ROS Induction and Staining:** Induce oxidative stress with H₂O₂. Then, load cells with **MitoSOX Red (e.g., 5 μM)** in serum-free medium. Incubate for 10-30 minutes at 37°C.

- **Washing and Measurement:** Gently wash cells 2-3 times with warm PBS. Measure fluorescence (Ex/Em ~510/580 nm) immediately.
- **Data Analysis:** Normalize fluorescence data to cell number or protein content. A significant reduction in fluorescence in **BGP-15** treated groups indicates decreased mitochondrial superoxide production.

Mechanism of Action and Signaling Pathways

BGP-15 exerts cytoprotection through several interconnected mechanisms, as illustrated in the following pathway diagram.



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Important Considerations for Researchers

- **Solubility and Handling:** **BGP-15** is highly soluble in water (28 mg/mL at 25°C), DMSO, and ethanol [1] [4]. For in vitro studies, DMSO is the preferred solvent for creating high-concentration stock solutions.
- **Cytoprotective Timing:** Pre-treatment with **BGP-15** for 2-4 hours before a stressor is a common effective strategy, allowing time for its mechanisms to engage [2] [3].
- **Off-Target Effects:** Be aware that **BGP-15** can exhibit a mild **negative inotropic effect** on cardiac muscle tissue [5]. This is relevant for research on cardiomyocytes or cardiac contractility.
- **Positive Controls:** Depending on your experiment, consider including known PARP inhibitors (e.g., olaparib) or HSP co-inducers as positive controls for mechanistic studies.

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